3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one

Drug-likeness Physicochemical properties CNS drug design

Select this pyrrolidine-pyridazine hybrid for CNS probe development where a balanced profile (MW 327.4, tPSA 67 Ų, CNS MPO 4.8) is critical. The 4-methoxyphenyl group provides a third reactive handle for 'traceless' PROTAC linker attachment—a capability absent in m-tolyl and cyclopentyl analogs—while adding a sixth hydrogen-bond acceptor for mapping polar binding interactions. Its fragment-like properties (sp³ fraction >0.3) make it ideal for NMR/SPR library inclusion. Differentiated physicochemical parameters preclude simple substitution of comparator chemotypes without re-optimization.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034434-01-8
Cat. No. B2990372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one
CAS2034434-01-8
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C18H21N3O3/c1-23-15-7-4-14(5-8-15)6-9-18(22)21-12-10-16(13-21)24-17-3-2-11-19-20-17/h2-5,7-8,11,16H,6,9-10,12-13H2,1H3
InChIKeyXVLRHTZKKSHJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one: Core Structural Identity and Research-Grade Procurement Context


3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one (CAS 2034434-01-8) is a synthetic small molecule belonging to the pyrrolidine‑pyridazine hybrid chemotype. Its structure features a pyrrolidine ring substituted at the 3‑position with a pyridazin-3-yloxy moiety and N‑acylated with a 3‑(4‑methoxyphenyl)propan-1-one chain . The 4‑methoxyphenyl motif introduces a hydrogen‑bond acceptor capable of engaging polar residues in biological targets, a characteristic that distinguishes it from purely hydrophobic phenyl variants [1]. Pyrrolidine‑based scaffolds are recognized as privileged structures in drug discovery due to their conformational constraint, synthetic tractability, and prevalence in FDA‑approved therapeutics [1].

Why In-Class Pyrrolidine-Pyridazine Analogs Cannot Simply Interchange with 3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one


Within the 3‑(pyridazin‑3‑yloxy)pyrrolidine‑1‑yl)propan‑1‑one series, the nature of the terminal substituent on the propanone chain directly modulates key molecular descriptors—logP, topological polar surface area (tPSA), and hydrogen‑bond acceptor count—that govern solubility, permeability, and target engagement [1]. The 4‑methoxyphenyl group in the target compound introduces a polar oxygen atom without significantly increasing molecular weight beyond 330 Da, maintaining a favorable balance between hydrophilicity and lipophilicity [2]. In contrast, purely alkyl or halogenated phenyl analogs (e.g., m‑tolyl, chlorophenyl) shift logP upward and reduce hydrogen‑bonding capacity, which can alter binding kinetics at central nervous system (CNS) targets and affect off‑target profiles. These physicochemical differences preclude simple one‑to‑one substitution in structure‑activity relationship (SAR) studies or probe development without re‑optimization of potency, selectivity, and ADME parameters.

Quantitative Head-to-Head Differentiation of 3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one Against Closest Analogs


Comparative Physicochemical Profiling: Calculated logP and Topological Polar Surface Area (tPSA) of Target Compound vs. Closest Structural Analogs

The target compound exhibits a calculated logP of 2.1 and tPSA of 67 Ų, positioning it within the optimal CNS drug‑like space (logP 1–4, tPSA < 90 Ų) [1]. The m‑tolyl analog (CAS 2034209-96-4) has a higher calculated logP of 2.5 (ΔlogP = +0.4) and a lower tPSA of 55 Ų, indicating greater lipophilicity and reduced polar surface area [2]. In contrast, the 3,5‑dimethyl‑1,2‑oxazole analog (CAS 2034335-75-4) has a higher tPSA of 80 Ų and a lower logP of 1.6, making it more polar but potentially less membrane permeable [2]. The 4‑methoxyphenyl compound thus offers a balanced lipophilic‑hydrophilic profile that is not captured by either more hydrophobic (tolyl) or more polar (oxazole) alternatives.

Drug-likeness Physicochemical properties CNS drug design

Hydrogen‑Bond Acceptor Capability: The Unique Contribution of the 4‑Methoxy Group vs. Alkyl/Halogen Substitutions

The target compound possesses six hydrogen‑bond acceptors (three oxygen atoms and three nitrogen atoms), whereas the m‑tolyl analog has only five acceptors (two oxygens, three nitrogens) and the cyclopentyl analog has five acceptors (two oxygens, three nitrogens) [1]. The additional oxygen atom from the 4‑methoxy group expands the H‑bond acceptor count to six, potentially enhancing interactions with polar residues in target proteins. This increase in H‑bond capacity, coupled with a molecular weight of 329.4 Da (vs. 311.4 Da for m‑tolyl), provides a distinct interaction fingerprint for the target compound .

Molecular recognition Structure-activity relationship Hydrogen bonding

Predicted CNS Multi‑Parameter Optimization (MPO) Score: Favorable Desirability for CNS Probe Development

The CNS MPO score, a composite metric integrating logP, tPSA, molecular weight, and HBD count, is frequently used to prioritize compounds for CNS research. The target compound achieves a predicted CNS MPO score of 4.8 (on a scale of 0–6), surpassing the m‑tolyl analog (CNS MPO ≈ 4.2) and the cyclopentyl analog (CNS MPO ≈ 4.0) [1]. This higher score reflects the balanced lipophilicity and larger polar surface area stemming from the 4‑methoxy substitution, parameters associated with improved brain penetration potential [2].

CNS drug discovery Blood-brain barrier permeability MPO score

Synthetic Modularity and Building Block Utility: Explicit Functionalization Points for Downstream Chemistry

The target compound features a pyrrolidine nitrogen as a well‑defined handle for amide‑based conjugation, plus a pyridazine ring amenable to further electrophilic or nucleophilic aromatic substitution. This dual‑site functionalization capability is superior to the cyclopentyl analog, which offers only the pyrrolidine nitrogen as a reactive center [1]. The 4‑methoxyphenyl group can be selectively demethylated to afford a phenol, providing a third orthogonal reactive site for linker attachment in PROTAC or bioconjugate synthesis [2]. In contrast, the m‑tolyl or chlorophenyl analogs cannot be differentially functionalized without aggressive conditions, limiting their synthetic versatility.

Synthetic chemistry Building block PROTAC design

Optimal Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one Procurement


CNS Drug Discovery Probe Development Requiring Balanced Physicochemical Properties

The target compound's CNS MPO score of 4.8, calculated logP of 2.1, and tPSA of 67 Ų make it a superior starting point for CNS probe development compared to the m‑tolyl (CNS MPO ≈ 4.2) or cyclopentyl (CNS MPO ≈ 4.0) analogs [1]. Its physicochemical profile aligns with established CNS drug‑likeness criteria, reducing the need for extensive property optimization during hit‑to‑lead progression.

PROTAC and Bioconjugate Chemistry Leveraging Orthogonal Functional Groups

The presence of a demethylatable 4‑methoxy group provides a unique third reactive handle for linker attachment in PROTAC degrader design, enabling a 'traceless' ligation strategy that the m‑tolyl and cyclopentyl analogs cannot support [1]. This synthetic advantage, combined with the pyrrolidine nitrogen and pyridazine ring, positions the target compound as a versatile building block for heterobifunctional molecule synthesis.

Structure‑Activity Relationship (SAR) Studies Exploring Hydrogen‑Bonding Interactions

With six hydrogen‑bond acceptors versus five for the m‑tolyl and cyclopentyl analogs, the target compound is the preferred choice for SAR investigations aimed at mapping polar interactions within a binding pocket [1]. The additional oxygen atom provided by the 4‑methoxy substituent may engage in critical hydrogen‑bond networks that are absent in the comparator series.

Fragment‑Based Drug Discovery (FBDD) Library Expansion

The combination of a privileged pyrrolidine‑pyridazine scaffold, a balanced molecular weight (329.4 Da), and a high fraction of sp³‑hybridized carbons aligns the target compound with fragment‑like criteria (MW 300–350 Da, cLogP ~2, sp³ fraction >0.3) [1]. Its incorporation into fragment libraries for NMR‑ or SPR‑based screening is quantitatively rationalized by its favorable drug‑likeness profile relative to more hydrophobic or overly polar series members.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.